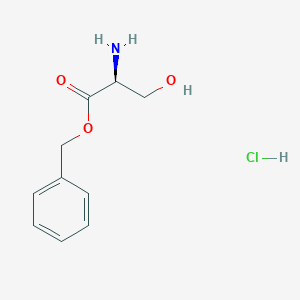

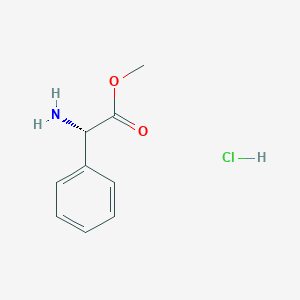

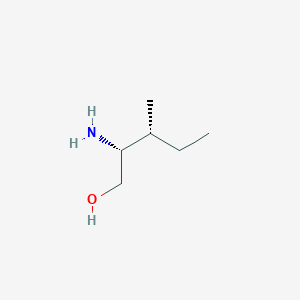

(2S,3S)-2-Amino-3-methylpentan-1-ol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

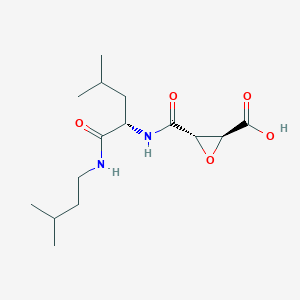

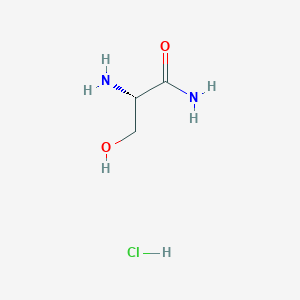

“(2S,3S)-2-Amino-3-methylpentan-1-ol hydrochloride” is a compound that likely contains an amino group (-NH2), a hydroxyl group (-OH), and a methyl group (-CH3) attached to a pentane backbone. The (2S,3S) notation indicates the configuration of the chiral centers in the molecule .

Molecular Structure Analysis

The molecule likely has two chiral centers, indicated by the (2S,3S) notation. These chiral centers could potentially result in the molecule having stereoisomers .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the polar amino and hydroxyl groups could potentially make the compound soluble in polar solvents .Applications De Recherche Scientifique

Crystallography and Molecular Structure

- Crystal Structure Analysis : A study revealed the crystal structure of a new polymorph of (2S,3S)-2-amino-3-methylpentanoic acid, highlighting its potential in crystallography and molecular design applications (Curland, Meirzadeh, & Diskin‐Posner, 2018).

- Diastereoisomeric Molecular Compounds : Research on (2S,3S)-N-acetyl-2-amino-3-methylpentanoic acid and its diastereoisomers has provided insights into molecular packing and hydrogen bonding, which are crucial for understanding molecular interactions and designing new materials (Yajima et al., 2009).

Synthetic Chemistry and Biocatalysis

- Chiral Amino Alcohols Synthesis : A multidisciplinary approach led to the rapid establishment of biocatalytic routes to chiral aminodiols, demonstrating the compound's role in facilitating efficient, green synthesis of biochemically significant molecules (Smith et al., 2010).

- Isotope Labeling : Methods for preparing isotopologues of CX3CR1 antagonist highlight the compound's utility in drug development and molecular tracing in medical research (Malmquist & Ström, 2012).

Microbial Production and Metabolic Engineering

- Pentanol Isomer Synthesis : The compound's derivatives, like 2-methyl-1-butanol and 3-methyl-1-butanol, have been explored for biofuel applications, showing the compound's potential in the development of renewable energy sources through metabolic engineering (Cann & Liao, 2009).

Analytical Chemistry and Drug Synthesis

- Drug Intermediates Synthesis : Research on the synthesis of 2-alkoxypentan-3-amine hydrochloride as medical intermediates showcases the compound's importance in pharmaceutical manufacturing, offering pathways to novel therapeutic agents (Zhang Ping-rong, 2009).

Mécanisme D'action

Target of Action

L-Isoleucinol hydrochloride, also known as L-ISOLEUCINOL HCL or (2S,3S)-2-Amino-3-methylpentan-1-ol hydrochloride, is a derivative of the essential amino acid isoleucine . The primary targets of isoleucine and its derivatives are proteins in the body, as isoleucine is a key component of many proteins . It plays a crucial role in hemoglobin synthesis and the regulation of blood sugar and energy levels .

Mode of Action

They provide ingredients for the manufacturing of other essential biochemical components in the body, some of which are utilized for the production of energy, stimulants to the upper brain, and helping you to be more alert .

Biochemical Pathways

Isoleucine is involved in several biochemical pathways. In plants and microorganisms, isoleucine is synthesized from pyruvate and alpha-ketobutyrate . Enzymes involved in this biosynthesis include acetolactate synthase, acetohydroxy acid isomeroreductase, dihydroxyacid dehydratase, and valine aminotransferase .

In humans, isoleucine is both a glucogenic and a ketogenic amino acid . After transamination with alpha-ketoglutarate, the carbon skeleton is oxidized and split into propionyl-CoA and acetyl-CoA . Propionyl-CoA is converted into succinyl-CoA, a TCA cycle intermediate which can be converted into oxaloacetate for gluconeogenesis .

Pharmacokinetics

Isoleucine, as an essential amino acid, is absorbed by the body through dietary intake . It is then distributed throughout the body, where it is used in protein synthesis and other metabolic processes .

Result of Action

The result of L-Isoleucinol hydrochloride’s action is the production of proteins and other biochemical components that are essential for various bodily functions. These include energy production, brain stimulation, and alertness .

Action Environment

The action of L-Isoleucinol hydrochloride can be influenced by various environmental factors. For example, the availability of other amino acids, the overall nutritional status of the individual, and the presence of certain diseases can all affect the absorption, distribution, metabolism, and excretion of isoleucine .

Propriétés

IUPAC Name |

(2S,3S)-2-amino-3-methylpentan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO.ClH/c1-3-5(2)6(7)4-8;/h5-6,8H,3-4,7H2,1-2H3;1H/t5-,6+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAEHCGJWYOKYTE-RIHPBJNCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(CO)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](CO)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3S)-2-Amino-3-methylpentan-1-ol hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.